molecular formula C16H15N3O4 B1676607 Mitonafide CAS No. 54824-17-8

Mitonafide

Cat. No. B1676607
CAS RN: 54824-17-8
M. Wt: 313.31 g/mol
InChI Key: XXVLKDRPHSFIIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . A series of novel 3-carboranyl-1,8-naphthalimide derivatives, which are analogs of mitonafide, have been synthesized and their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line have been investigated .


Molecular Structure Analysis

Mitonafide belongs to the class of organic compounds known as nitronaphthalenes . These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups .


Chemical Reactions Analysis

Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . The analyses showed that modified naphthalic anhydrides and naphthalimides bearing ortho- or meta-carboranes exhibited diversified activity .


Physical And Chemical Properties Analysis

Mitonafide has a molecular weight of 313.31 . Its CAS number is 54824-17-8 . It is a small molecule drug .

Scientific Research Applications

1. Antitumor Properties in Lung Cancer Mitonafide has been studied as a potential treatment for non-small cell lung cancer. A phase I study used a 120-hour continuous infusion of Mitonafide, aiming to maximize drug delivery while minimizing the risk of central nervous system toxicity. This study found that the dose-limiting toxicity was leukopenia, and no central nervous system toxicity was observed, suggesting a potentially safe administration schedule (Rosell et al., 1992).

2. Inhibition of Topoisomerase II Research on Mitonafide analogs showed that they selectively target leishmanial nuclear topoisomerase II and human topoisomerase II, indicating a mechanism of action that could be beneficial in treating certain parasitic diseases and cancers. These findings highlight the potential of Mitonafide analogs for therapeutic use (Slunt et al., 1996).

3. DNA Interaction and Chromosomal Abnormalities Mitonafide has been shown to interact with DNA, affecting DNA synthesis and inducing DNA strand breaks and chromosomal abnormalities in Chinese hamster ovary cells. This suggests its potential use in studying DNA damage mechanisms and its implications in antitumor activities (Nishio & Uyeki, 1983).

4. Intercalative Properties and Antitumor Activity Naphthalimides, including Mitonafide, are known for their high antitumor activity. They bind to DNA through intercalation, and their therapeutic properties were further enhanced by developing bisintercalating agents. Elinafide, derived from this class, showed significant in vitro and in vivo antitumor activity, marking the importance of this class of compounds in cancer research (Braña Mf & Ramos, 2001).

5. Photostability and Pharmaceutical Considerations The photostability of Mitonafide was evaluated under various light conditions, including UVA, UVC, and visible radiations. This research highlighted the need for careful handling and storage of Mitonafide to preserve its efficacy, particularly in pharmaceutical applications (Torres Suárez & Camacho, 1994).

6. Pharmacokinetics and Tissue Distribution The pharmacokinetics, biotransformation, and tissue distribution of Mitonafide were studied in rats. Understanding these aspects is crucial for developing effective dosing regimens and predicting potential therapeutic and toxic effects in humans (Rivera Cid et al., 1986).

Safety And Hazards

Mitonafide has been found to induce severe myelotoxicity . In addition, it has been associated with severe central nervous system toxicity .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLKDRPHSFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203321
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitonafide

CAS RN

54824-17-8
Record name Mitonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54824-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitonafide [INN]
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Record name MLS002702955
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288
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Record name Mitonafide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITONAFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
553
Citations
I Antonini, R Volpini, D Dal Ben, C Lambertucci… - Bioorganic & medicinal …, 2008 - Elsevier
… In fact, 5a−g present a good cytotoxic activity despite lacking the nitro group in position 5 believed essential for antitumor activity of mitonafide. As for DNA binding, the optimal distance …
Number of citations: 22 www.sciencedirect.com
M Llombart, A Poveda, E Forner… - Investigational new …, 1992 - Springer
Mitonafide was the first synthetized compound of a new series of 3-nitronaphthalimides with intercalative properties. A phase I study with a conventional escalation scheme was …
Number of citations: 40 link.springer.com
R Rosell, J Carles, A Abad, N Ribelles… - Investigational new …, 1992 - Springer
Mitonafide is the lead compound of a new series of antitumor drugs, the 3-Nitronaphthalimides, which have shown antineoplastic activityin vitro as well asin vivo. This phase I Mitonafide …
Number of citations: 58 link.springer.com
BK Sinha, J Strong, NW Gibson… - Biochemical …, 1985 - Elsevier
… Since intercalation of mitonafide into DNA has been reported to be … mitonafide metabolite could also bind to DNA by a similar mechanism. The addition of calf thymus DNA to mitonafide …
Number of citations: 13 www.sciencedirect.com
A Casado, R Rosell, R García-Gómez… - Investigational new …, 1996 - Springer
… Background: The new intercalative agent Mitonafide was shown … at least one measurable site received Mitonafide as a 120-hour … of administration, Mitonafide is not active in NSCLC. …
Number of citations: 19 link.springer.com
KM Slunt, JM Grace, TL Macdonald… - Antimicrobial agents …, 1996 - Am Soc Microbiol
Mitonafide (4-nitro-benzoisoquinolinedione) and a number of structural analogs were synthesized and studied in order to determine the structural requirements for inhibition of …
Number of citations: 37 journals.asm.org
E Díaz-Rubio, M Martín, JM López-Vega… - Investigational new …, 1994 - Springer
… was not available entered a phase I study of mitonafide given as a short intravenous (iv) infusion … In conclusion, mitonafide, when administered as a short 3-day iv infusion, can induce …
Number of citations: 21 link.springer.com
PR Cid, EG Fernandez, FR Martin, MF Braña - European journal of drug …, 1986 - Springer
The pharmacokinetics, biotransformation, protein binding and tissue distribution of mitonafide and pinafide were studied after single iv and oral administration of each drug (20 mg/Kg) …
Number of citations: 2 link.springer.com
A Nishio, EM Uyeki - Journal of the National Cancer Institute, 1983 - academic.oup.com
… mitonafide increased the frequency of sister chromatid … permeabilized cell system suggested that mitonafide acted on the DNA-… Mitonafide induced DNA strand breaks and chromosome …
Number of citations: 9 academic.oup.com
A Abad, C Grávalos, A Font, F Molina… - Investigational new …, 1996 - Springer
Background. This study investigated the antitumoral activity in colorectal cancer and toxicity of a 5-day continuous infusion of a new cytostatic agent, Mitonafide, that had previously …
Number of citations: 7 link.springer.com

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